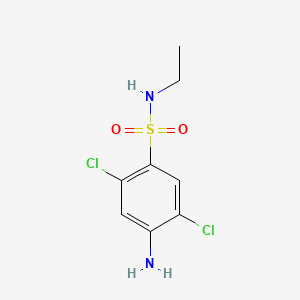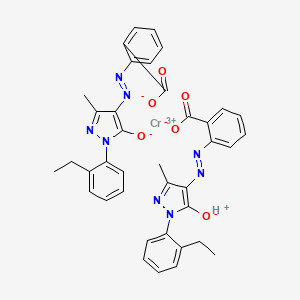
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate typically involves the reaction of 4,4-diethoxy-3-oxobutanoic acid ethyl ester with ethyl orthoformate under acidic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Applications De Recherche Scientifique
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxobutyrate
- 4,4-Diethoxy-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester
- 2-diethoxyacetyl-3-ethoxy-acrylic acid ethyl ester
Uniqueness
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Propriétés
| 56563-25-8 | |
Formule moléculaire |
C14H24O6 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
ethyl 4,4-diethoxy-2-(ethoxymethylidene)-3-oxopentanoate |
InChI |
InChI=1S/C14H24O6/c1-6-17-10-11(13(16)18-7-2)12(15)14(5,19-8-3)20-9-4/h10H,6-9H2,1-5H3 |
Clé InChI |
RDUACTOLQQHQBU-UHFFFAOYSA-N |
SMILES isomérique |
CCO/C=C(/C(=O)C(C)(OCC)OCC)\C(=O)OCC |
SMILES canonique |
CCOC=C(C(=O)C(C)(OCC)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






